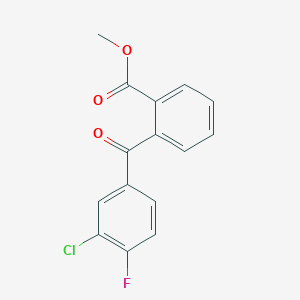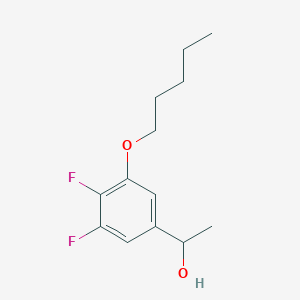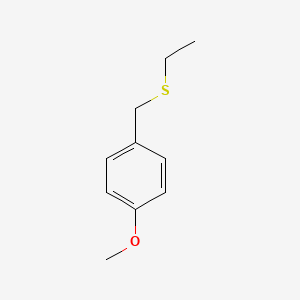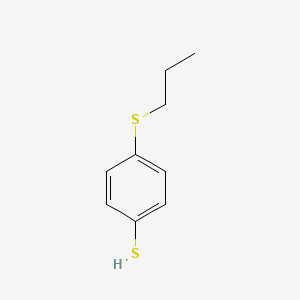
Ethyl(4-isopropylphenyl)sulfane
Overview
Description
Ethyl(4-isopropylphenyl)sulfane is a useful research compound. Its molecular formula is C11H16S and its molecular weight is 180.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl(4-isopropylphenyl)sulfane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl(4-isopropylphenyl)sulfane including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization : A compound similar to Ethyl(4-isopropylphenyl)sulfane, synthesized using a two-step process, has been characterized using various spectroscopic techniques and single crystal X-ray diffraction analysis (Sakthikumar et al., 2015).
Application in Copolymerization : Zinc(II) sulfinate complexes, structurally related to Ethyl(4-isopropylphenyl)sulfane, have been found highly effective as catalysts for the copolymerization of CO2 and cyclohexene oxide (Eberhardt et al., 2003).
Crystal Structure and Cytotoxic Activity : Novel 4-thiopyrimidine derivatives, which include ethyl 4-isopropylphenylsulfane-like structures, have been synthesized and characterized. Their crystal structures and cytotoxic activities against various cell lines have been studied (Stolarczyk et al., 2018).
Nonlinear Optical Analysis : Ethyl-4-(3,4-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate, a compound related to Ethyl(4-isopropylphenyl)sulfane, has been studied for its nonlinear optical properties (Dhandapani et al., 2017).
Coordination Chemistry and Catalysis : Related compounds have been used in the study of coordination chemistry and as components in cationic palladium complexes, showing potential applications in catalysis (Siedle et al., 2007).
Investigation of Hydrogen-bonded Ribbons : Another derivative, ethyl (4-benzyloxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate, has been synthesized, and its hydrogen-bonded ribbon structures have been investigated (Sarojini et al., 2015).
Analysis in Beer, Hop, and Wort Samples : The detection of thiols, such as 4-sulfanyl-4-methylpentan-2-one, in beer, hop water extract, and wort, demonstrates the applicability of Ethyl(4-isopropylphenyl)sulfane-like compounds in the beverage industry (Ochiai et al., 2015).
Potential as a Biomarker : Ethyl sulphate, a related compound, has been explored as a potential biomarker for recent alcohol consumption, indicating the potential medical applications of Ethyl(4-isopropylphenyl)sulfane derivatives (Wurst et al., 2006).
properties
IUPAC Name |
1-ethylsulfanyl-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16S/c1-4-12-11-7-5-10(6-8-11)9(2)3/h5-9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCZBTJDZIBIGLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=C(C=C1)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl(4-isopropylphenyl)sulfane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(Methylthio)phenyl]-1-cyclopropyl ethanol](/img/structure/B7993961.png)
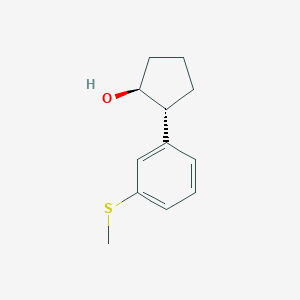
![O1-[2-(4-Chloro-3-methylphenyl)ethyl] O2-ethyl oxalate](/img/structure/B7993978.png)

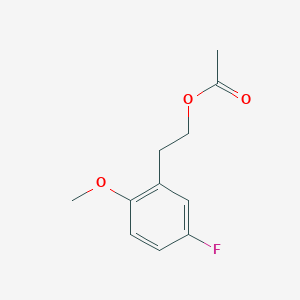
![2-[4-(Dimethylamino)phenyl]-2-pentanol](/img/structure/B7994016.png)
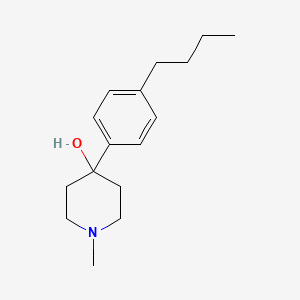
![2-[2-(1,3-Dioxolan-2-yl)ethoxy]-3-methoxybenzaldehyde](/img/structure/B7994025.png)
